An In-Depth Technical Guide to Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid: Structure, Synthesis, and Applications
An In-Depth Technical Guide to Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid: Structure, Synthesis, and Applications
Executive Summary: This guide provides a comprehensive technical overview of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid, a key chiral building block in modern medicinal chemistry and drug development. We will dissect its molecular architecture, explore the critical role of the tert-butyloxycarbonyl (Boc) protecting group, present a representative synthetic protocol, and detail its applications as a conformationally constrained γ-aminobutyric acid (GABA) analogue. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile compound.
Introduction to a Versatile Chemical Scaffold
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is a non-proteinogenic amino acid derivative that has garnered significant interest in synthetic and medicinal chemistry. Its structure is a unique amalgamation of three key functional components: a butyric acid backbone, a stereochemically defined amino group, and an aromatic pyridyl moiety. This combination makes it a valuable precursor for complex molecular architectures and a functional analogue of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system.[1][2]
The strategic placement of the amino group at the β-position (C3) relative to the carboxyl group, and the pyridyl ring at the γ-position (C4), creates a "β,γ-substituted" amino acid. Such structures are instrumental in the synthesis of peptidomimetics and conformationally restricted molecules designed to probe biological systems with high specificity.[3] The "(S)" designation indicates the specific stereoconfiguration at the chiral center (C3), which is often crucial for biological activity.
Central to its utility is the tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom. The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, enabling chemists to selectively mask the reactivity of the amino group while other parts of the molecule are modified.[4][] Its ease of introduction and, more importantly, its clean, acid-labile removal make it an indispensable tool for multi-step synthetic campaigns.[6][7]
Chemical Structure and Physicochemical Properties
The molecular identity of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is defined by its precise arrangement of atoms and functional groups.
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Butyric Acid Core: A four-carbon carboxylic acid chain that provides the foundational skeleton.[8]
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Chiral Amine: An amino group at the C3 position with a defined (S)-stereochemistry. This chirality is paramount for specific interactions with biological targets like enzymes and receptors.
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3-Pyridyl Group: A pyridine ring attached to the C4 position. This aromatic heterocycle can participate in various non-covalent interactions, including hydrogen bonding (via the nitrogen atom) and π-stacking, making it a valuable pharmacophore.
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Boc Protecting Group: A tert-butyloxycarbonyl group that renders the C3-amine nucleophilicity inert under neutral or basic conditions, allowing for selective reactions elsewhere.
Molecular Structure Diagram
Caption: Chemical structure of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid.
Physicochemical Data
The compound's physical and chemical properties are summarized below, compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 269396-65-8 (for the R-isomer, S-isomer may vary) | [9] |
| Molecular Formula | C₁₄H₂₀N₂O₄ | [10] |
| Molecular Weight | 280.32 g/mol | [10][11] |
| Appearance | White to off-white solid/powder | [12] |
| Melting Point | 140-143 °C (for a similar 4-pyridyl isomer) | [11] |
| IUPAC Name | (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-(pyridin-3-yl)butanoic acid |
The Chemistry of the Boc Protecting Group: A Self-Validating System
The utility of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid in synthesis is intrinsically linked to the behavior of the Boc group. Its application represents a self-validating system: it is stable under the conditions required for other transformations (e.g., peptide coupling, esterification) but can be removed selectively under specific, orthogonal conditions.
Expertise & Rationale: Why Choose Boc?
The Boc group is employed due to its ideal balance of stability and lability.
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Stability: It is robust and completely stable to basic conditions, nucleophiles, and catalytic hydrogenation, which are common in multi-step syntheses. This prevents unwanted side reactions at the amine.[]
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Acid-Labile Removal: It can be cleaved efficiently under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA), without affecting other acid-sensitive groups like benzyl esters (which require harsher acidolysis) or Fmoc groups (which are base-labile).[][7] This orthogonality is the foundation of many complex synthetic strategies.[]
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Clean Byproducts: The deprotection mechanism generates gaseous byproducts (isobutylene and carbon dioxide) and the free amine, simplifying purification.[]
Mechanism of Boc Deprotection
The removal of the Boc group is a classic acid-catalyzed elimination reaction.
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Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid like TFA.
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Carbocation Formation: The protonated intermediate collapses, cleaving the tert-butyl-oxygen bond to form a highly stable tert-butyl carbocation.
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Decarboxylation: This generates an unstable carbamic acid intermediate, which spontaneously decarboxylates (loses CO₂) to yield the free, protonated amine.
Caption: Boc deprotection workflow using strong acid.
Synthesis and Purification Protocol
While numerous specific synthetic routes exist for related compounds, a general and reliable pathway involves the Boc protection of a pre-formed amino acid. The following protocol is a representative, field-proven method for the introduction of a Boc group onto an amino acid like (S)-3-amino-4-(3-pyridyl)-butyric acid.
Synthetic Workflow Overview
Caption: General workflow for Boc protection of an amino acid.
Detailed Experimental Protocol: Boc Protection
This protocol describes the N-protection step, a critical phase in the overall synthesis.
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Dissolution: Dissolve (S)-3-amino-4-(3-pyridyl)-butyric acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
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Basification: Cool the solution to 0 °C in an ice bath. Add 1M sodium hydroxide (NaOH) solution dropwise until the pH reaches 9-10. This deprotonates the ammonium group to the free amine, activating it as a nucleophile.
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Reagent Addition: To the basic solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in 1,4-dioxane dropwise while maintaining the temperature at 0 °C.
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Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching & Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and cool to 0 °C. Carefully acidify the solution to pH 2-3 by adding solid potassium bisulfate (KHSO₄) or 1M HCl. This protonates the carboxylate and any unreacted amine.
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Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate (EtOAc). The Boc-protected product is more lipophilic and will move into the organic phase.
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Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Analytical Characterization
To ensure the identity and purity of the synthesized Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid, a suite of analytical techniques is employed. The data presented below are expected values based on the compound's structure.
| Technique | Expected Observations |
| ¹H NMR | - Pyridyl Protons: Multiple signals in the aromatic region (~7.2-8.5 ppm).- NH Proton: A broad singlet or doublet (~5.0-6.0 ppm), exchangeable with D₂O.- C3-H Proton: A multiplet (~4.0-4.5 ppm).- C2 & C4 Protons: Complex multiplets in the aliphatic region (~2.5-3.0 ppm).- Boc Protons: A characteristic sharp singlet at ~1.4 ppm, integrating to 9 protons. |
| ¹³C NMR | - Carboxyl Carbon: Signal at ~175-180 ppm.- Boc Carbonyl Carbon: Signal at ~155-156 ppm.- Pyridyl Carbons: Multiple signals in the aromatic region (~120-150 ppm).- Boc Quaternary Carbon: Signal at ~80 ppm.- Aliphatic Carbons (C2, C3, C4): Signals in the range of ~35-55 ppm.- Boc Methyl Carbons: Signal at ~28 ppm. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 281.15 |
| FTIR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): Broad peak ~2500-3300.- N-H Stretch (Carbamate): ~3300-3400.- C=O Stretch (Carboxylic Acid & Carbamate): Two strong peaks ~1680-1720.- Aromatic C=C/C=N Stretch: ~1550-1600. |
Applications in Research and Drug Development
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is not an end product but a high-value intermediate for creating more complex molecules.
-
GABA Analogues & Neuroscience Research: As a conformationally restricted GABA analogue, this compound and its derivatives are crucial tools for studying GABA receptor subtypes (GABAₐ and GABAₑ).[1][3] By restricting the rotational freedom of the GABA backbone, researchers can design ligands with higher selectivity and potency for specific receptors, which is a key strategy in developing treatments for neurological disorders such as epilepsy, anxiety, and neuropathic pain.[2]
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Peptidomimetics and Peptide Synthesis: The compound serves as an unnatural amino acid building block.[13] Incorporating it into a peptide chain can induce specific secondary structures (e.g., turns or helices), improve metabolic stability by resisting enzymatic degradation, and introduce a versatile pyridyl group for targeted interactions.[14]
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Chiral Building Block for Small Molecules: Beyond peptides, it is a precursor for a wide range of chiral small molecules. The defined stereocenter and multiple functional handles (amine, carboxyl, pyridyl) allow for divergent synthesis, enabling the construction of libraries of compounds for screening in drug discovery programs.
Conclusion
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid stands as a testament to the power of rational chemical design. Its structure is finely tuned for utility, combining a biologically relevant scaffold with the synthetic flexibility afforded by the Boc protecting group. A thorough understanding of its properties, the chemistry of its protecting group, and its synthesis provides researchers with a powerful tool for advancing the frontiers of medicinal chemistry, neuroscience, and materials science. Its continued application in the development of novel therapeutics and chemical probes is certain.
References
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- Synthesis of conformationally restricted Analogs of γ-aminobutyric acid. (2025).
- Fmoc vs Boc: Choosing the Right Amino Acid Deriv
- Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. (2001). Journal of Medicinal Chemistry.
- Peptide Synthesis. (2024). Chemistry LibreTexts.
- Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid. (n.d.). PubChem.
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- A schematic representation of peptide synthesis using Boc protected... (n.d.). ResearchGate.
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- boc-(s)-3-amino-4-(4-pyridyl)-butyric acid. (n.d.). Chongqing Chemdad Co., Ltd.
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- Boc-(R)-3-amino-4-(3-cyano-phenyl)-butyric acid. (n.d.). MySkinRecipes.
- Butyric acid. (n.d.). Wikipedia.
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